molecular formula C14H18BrN3O3S B6361065 1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate CAS No. 1202704-57-1

1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate

Cat. No. B6361065
CAS RN: 1202704-57-1
M. Wt: 388.28 g/mol
InChI Key: OSFFSRVAJHWIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate, also known as DBBPTS, is an organosulfonate compound that has a wide range of applications in the field of scientific research. It is used in various laboratory experiments and studies, due to its unique properties. DBBPTS is a water-soluble compound with a high boiling point and a low melting point. It is also a good solvent for organic compounds, making it an ideal choice for a variety of applications in the laboratory.

Scientific Research Applications

1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate has a wide range of applications in the field of scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a ligand in the study of enzyme-catalyzed reactions. It is also used in the study of biochemical and physiological processes, such as the metabolism of drugs and the regulation of gene expression.

Mechanism of Action

The mechanism of action of 1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate is not fully understood, but it is thought to act as a chelating agent, binding to metal ions and forming complexes. It is also thought to interact with proteins, enzymes, and other molecules, resulting in changes in their structure and function.
Biochemical and Physiological Effects
1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to stimulate the production of collagen and elastin, and to have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

The main advantage of using 1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate in laboratory experiments is its high solubility in water, which makes it easy to use in a variety of applications. It is also relatively stable and has a low melting point, making it ideal for use in a wide range of laboratory experiments. However, it is important to note that 1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate is toxic and should be handled with care.

Future Directions

Future research on 1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate could focus on its potential use in drug delivery systems, as a chelating agent for metal ions, and as a ligand in the study of enzyme-catalyzed reactions. Other potential applications include its use in the study of biochemical and physiological processes, such as the metabolism of drugs and the regulation of gene expression. Research could also be done to further understand the mechanism of action of 1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate and its potential therapeutic effects. Additionally, further research could be done to explore the potential applications of 1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate in other areas, such as in the development of new materials and in the synthesis of organic compounds.

properties

IUPAC Name

5-bromopyridin-1-ium-1,2-diamine;2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S.C5H6BrN3/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;6-4-1-2-5(7)9(8)3-4/h4-5H,1-3H3,(H,10,11,12);1-3,7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFFSRVAJHWIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C1=CC(=[N+](C=C1Br)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate

Synthesis routes and methods

Procedure details

O-(Mesitylsulfonyl)hydroxylamine (3.84 g) dissolved in dichloromethane (150 mL) was added over a period of 1 h to a stirred solution of 5-bromo-pyridin-2-ylamine (3.00 g) in dichloromethane (100 mL) chilled in an ice bath. The cooling bath was removed and the mixture was stirred at room temperature for 15 min. The precipitate was separated by filtration, washed with dichloromethane, and dried to give the title compound as a colorless solid. Yield: 5.04 g (75% of theory); Mass spectrum (ESI+): m/z=188/200 (Br) [M1+H]+; Mass spectrum (ESI): m/z=199 [M2−H]−.
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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